molecular formula C29H46N2O B11939979 1-(1-Naphthyl)-3-octadecylurea CAS No. 4128-41-0

1-(1-Naphthyl)-3-octadecylurea

Cat. No.: B11939979
CAS No.: 4128-41-0
M. Wt: 438.7 g/mol
InChI Key: PNMUAOMURCMEGO-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-3-octadecylurea is a urea derivative featuring a naphthyl group at the 1-position and an octadecyl (C18H37) chain at the 3-position.

Properties

CAS No.

4128-41-0

Molecular Formula

C29H46N2O

Molecular Weight

438.7 g/mol

IUPAC Name

1-naphthalen-1-yl-3-octadecylurea

InChI

InChI=1S/C29H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-30-29(32)31-28-24-20-22-26-21-17-18-23-27(26)28/h17-18,20-24H,2-16,19,25H2,1H3,(H2,30,31,32)

InChI Key

PNMUAOMURCMEGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Naphthyl)-3-octadecylurea typically involves the reaction of 1-naphthylamine with octadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:

1-Naphthylamine+Octadecyl isocyanate1-(1-Naphthyl)-3-octadecylurea\text{1-Naphthylamine} + \text{Octadecyl isocyanate} \rightarrow \text{1-(1-Naphthyl)-3-octadecylurea} 1-Naphthylamine+Octadecyl isocyanate→1-(1-Naphthyl)-3-octadecylurea

Industrial Production Methods

Industrial production of 1-(1-Naphthyl)-3-octadecylurea may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Naphthyl)-3-octadecylurea can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring of the naphthyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

1-(1-Naphthyl)-3-octadecylurea has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic tail for membrane penetration.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)-3-octadecylurea involves its interaction with molecular targets through its naphthyl group, which can engage in π-π stacking interactions, and its long alkyl chain, which can insert into hydrophobic environments. These interactions can affect the function of biological membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared below with analogs from the evidence:

Compound Name Molecular Structure Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
1-(1-Naphthyl)-3-octadecylurea Urea backbone with 1-naphthyl and C18 alkyl chain ~500 (estimated) Urea, naphthyl, octadecyl High lipophilicity; potential surfactant or membrane interaction applications
1,3-di-1-naphthylurea Urea backbone with two 1-naphthyl groups 308.38 Urea, dual naphthyl Enhanced aromatic stacking; used in supramolecular chemistry
1-(1-Naphthyl)-2-thiourea (ANTU) Thiourea backbone with 1-naphthyl group (S replaces O) 202.27 Thiourea, naphthyl High toxicity (rodenticide); increased reactivity due to sulfur
Cinacalcet Aminopropane backbone with 1-naphthyl and trifluoromethyl phenyl groups 357.86 Amine, naphthyl, trifluoromethyl Calcimimetic drug (treats hyperparathyroidism); targets calcium-sensing receptors
Calindol Indole backbone with 1-naphthyl ethylamine 290.36 Indole, naphthyl, ethylamine Positive allosteric modulator of calcium receptors; no direct receptor activation
Reaction mass () Bis-urea derivatives with methylenedi-phenylene and octadecyl/octyl chains >800 (estimated) Urea, methylenedi-phenylene, alkyl chains Polymer or surfactant applications; tailored solubility via alkyl chain length variation

Key Research Findings

Lipophilicity and Solubility: The octadecyl chain in 1-(1-Naphthyl)-3-octadecylurea significantly enhances lipophilicity compared to analogs like 1,3-di-1-naphthylurea, which relies on aromatic interactions . This property makes it suitable for lipid membrane studies or as a nonpolar solvent additive. In contrast, Cinacalcet’s trifluoromethyl and aminopropane groups balance hydrophobicity with moderate aqueous solubility, enabling oral bioavailability .

Biological Activity :

  • Thiourea derivatives like ANTU exhibit acute toxicity due to sulfur’s electrophilic reactivity, whereas urea analogs (e.g., 1-(1-Naphthyl)-3-octadecylurea) are less reactive and toxic .
  • Calindol and Cinacalcet demonstrate that naphthyl groups are critical for receptor binding (e.g., calcium-sensing receptors), but backbone structure determines agonistic vs. allosteric effects .

Supramolecular and Industrial Applications :

  • 1,3-di-1-naphthylurea’s dual aromatic groups facilitate π-π stacking, useful in crystal engineering .
  • The reaction mass in , containing methylenedi-phenylene-bridged ureas, suggests utility in polymer crosslinking or micelle formation .

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